molecular formula C14H14O5 B1245007 Chaetoatrosin A

Chaetoatrosin A

Cat. No. B1245007
M. Wt: 262.26 g/mol
InChI Key: XPOXRISVRJOBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chaetoatrosin A is a natural product found in Amesia atrobrunnea with data available.

Scientific Research Applications

Inhibition of Chitin Synthase II

Chaetoatrosin A, isolated from Chaetomium atrobrunneum F449, has been identified as a novel inhibitor of chitin synthase II. This compound demonstrates significant antifungal activities against various pathogens such as Rhizoctonia solani, Pyricularia oryzae, Botrytis cinerea, Cryptococcus neoformans, and Trichophyton mentagrophytes. Its molecular structure, determined through spectroscopic analysis, contributes to its functional role as a chitin synthase inhibitor, pivotal in fungal cell wall synthesis (Hwang et al., 2000).

Potential Anti-Melanogenic Activity

While not directly linked to Chaetoatrosin A, a related compound, Chaetocin, has shown promise in inhibiting melanogenesis. This suggests potential applications for Chaetoatrosin A in similar contexts, such as skin-whitening cosmetics or treatments for hyperpigmentation disorders. Chaetocin's ability to down-regulate tyrosinase and MITF protein levels, key players in melanin synthesis, through the ERK signaling pathway, sets a precedent for exploring similar effects in Chaetoatrosin A (Bae et al., 2016).

Insights into Epigenetic Modulation

Chaetocin, related to Chaetoatrosin A, has been identified as a specific inhibitor of the histone methyltransferase SU(VAR)3-9. This finding suggests potential applications for Chaetoatrosin A in the study of heterochromatin-mediated gene repression and broader epigenetic regulatory mechanisms (Greiner et al., 2005).

Potential in Neurodegenerative Disease Research

Another related compound, Chaetocin, has been explored for its role in chorea-acanthocytosis, a neurodegenerative disease. This suggests a potential avenue for research into Chaetoatrosin A's effects on neurological disorders and their underlying molecular mechanisms (Peikert et al., 2021).

Anticancer Potential

Chaetoatrosin A's structural relation to Chaetocin, which shows promise as an anti-myeloma agent through oxidative stress induction, opens possibilities for investigating Chaetoatrosin A in cancer research. The selective toxicity of Chaetocin towards myeloma cells, mediated by oxidative stress, could be a significant characteristic to explore in Chaetoatrosin A (Isham et al., 2007).

properties

Product Name

Chaetoatrosin A

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

1-(4,5-dihydroxy-7-methoxynaphthalen-2-yl)-2-hydroxypropan-1-one

InChI

InChI=1S/C14H14O5/c1-7(15)14(18)9-3-8-4-10(19-2)6-12(17)13(8)11(16)5-9/h3-7,15-17H,1-2H3

InChI Key

XPOXRISVRJOBAH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C2C(=C1)C=C(C=C2O)OC)O)O

synonyms

chaetoatrosin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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